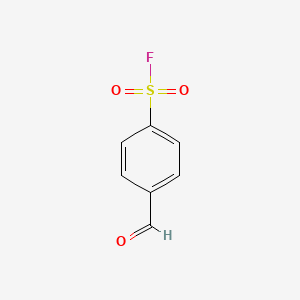

4-Formylbenzenesulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88654-54-0 |

|---|---|

Molecular Formula |

C7H5FO3S |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-formylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H |

InChI Key |

CBSXNTYILQLYSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)F |

Origin of Product |

United States |

The Significance of Arylsulfonyl Fluorides in Advanced Organic Synthesis

Arylsulfonyl fluorides (ArSO₂F) have emerged as a class of privileged electrophiles in modern organic chemistry, largely due to their unique balance of stability and reactivity. rsc.orgrhhz.net Unlike their more reactive sulfonyl chloride counterparts, which are often prone to hydrolysis and lack selectivity, arylsulfonyl fluorides exhibit remarkable stability towards water and are resistant to reduction. rsc.orgsigmaaldrich.com This stability allows for their use in a wider range of reaction conditions, including aqueous environments. sigmaaldrich.com

The robust nature of the sulfur-fluorine bond contributes to their thermal and chemical stability. rhhz.net However, this stability does not render them inert. Arylsulfonyl fluorides demonstrate excellent reactivity towards specific nucleophiles, particularly in the presence of appropriate activators, making them highly valuable for selective chemical transformations. rhhz.netsigmaaldrich.com

This unique reactivity profile has led to the widespread adoption of arylsulfonyl fluorides in various domains of organic synthesis. One of the most significant applications is in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. sigmaaldrich.comnih.gov SuFEx chemistry allows for the rapid and efficient assembly of complex molecules from modular building blocks under mild conditions. sigmaaldrich.comnih.gov The reliability and high yield of SuFEx reactions have established arylsulfonyl fluorides as crucial connectors in the synthesis of polymers, materials, and biologically active compounds. rhhz.netresearchgate.net

Furthermore, their ability to act as covalent modifiers for specific amino acid residues in proteins has made them indispensable tools in chemical biology and drug discovery. nih.govresearchgate.net They are employed as covalent probes to study protein function and as inhibitors for various enzymes. nih.govresearchgate.net

The Versatility of the Formyl Group in Molecular Functionalization

The formyl group (–CHO), a simple yet highly versatile functional group, consists of a carbonyl group bonded to a hydrogen atom. sigmaaldrich.comfiveable.me Its inherent reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. fiveable.me This reactivity makes the formyl group a cornerstone of organic synthesis, enabling a vast array of molecular transformations. fiveable.mesolubilityofthings.com

The formyl group can be readily introduced into aromatic systems through various formylation reactions, such as the Gattermann-Koch reaction and the Vilsmeier-Haack reaction. wikipedia.org Once incorporated, it serves as a synthetic linchpin for further molecular diversification. fiveable.me It can be easily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into a variety of other functional groups, including amines, amides, and nitriles. fiveable.meorganic-chemistry.org

The table below summarizes some of the key transformations of the formyl group, highlighting its synthetic utility.

| Starting Material (Containing Formyl Group) | Reagent(s) | Product (Resulting Functional Group) | Reaction Type |

| Aromatic Aldehyde | KMnO₄ or other oxidizing agents | Carboxylic Acid | Oxidation |

| Aromatic Aldehyde | NaBH₄ or other reducing agents | Primary Alcohol | Reduction |

| Aromatic Aldehyde | R-NH₂, NaBH₃CN | Secondary Amine | Reductive Amination |

| Aromatic Aldehyde | Hydroxylamine, then heat | Nitrile | Dehydration of Oxime |

| Aromatic Aldehyde | Wittig Reagent (Ph₃P=CHR) | Alkene | Wittig Reaction |

The formyl group's role extends into biochemistry, where formylation is a critical biological process. wikipedia.org For instance, the formylation of methionine initiates protein synthesis in bacteria. wikipedia.org This broad utility in both chemical synthesis and biological systems underscores the formyl group's importance in molecular functionalization.

Overview of Academic Research Trajectories for 4 Formylbenzenesulfonyl Fluoride

Established Strategies for Sulfonyl Fluoride Moiety Installation

The traditional and most common methods for introducing a sulfonyl fluoride group involve the transformation of pre-existing sulfur-containing functional groups, primarily through halogen-fluorine exchange reactions.

Halogen-Fluorine Exchange Reactions

Halogen-fluorine exchange represents a cornerstone in the synthesis of arylsulfonyl fluorides. This approach leverages the greater stability of the S-F bond compared to other sulfur-halogen bonds.

The conversion of arylsulfonyl chlorides to their corresponding fluorides is the most widely practiced method for synthesizing arylsulfonyl fluorides. nih.gov This transformation is typically achieved by treating the arylsulfonyl chloride with a fluoride salt. While early methods using salts like ammonium, potassium, sodium, and zinc fluoride had limitations in yield, the introduction of phase-transfer catalysts has significantly improved efficiency. nih.gov

A notable improvement involves the use of potassium fluoride (KF) in conjunction with 18-crown-6 (B118740) ether in acetonitrile, which often provides quantitative yields for aryl sulfonyl fluorides. nih.govmdpi.com Another effective reagent is potassium bifluoride (KHF2), which can be used in an aqueous solution. mdpi.comnih.gov This method is particularly useful for the synthesis of heteroaromatic sulfonyl fluorides, where the corresponding sulfonyl chlorides can be unstable. nih.gov In such cases, the heteroaryl thiol can be oxidized with sodium hypochlorite (B82951) (NaOCl) to form the sulfonyl chloride in situ, which is then immediately converted to the more stable sulfonyl fluoride with KHF2. nih.gov

| Reagent System | Conditions | Substrate Scope | Yield | Reference |

| KF, 18-crown-6 | Acetonitrile, Room Temp | Arylsulfonyl chlorides | Excellent | mdpi.com |

| KHF2 (aq) | Biphasic (THF or CH2Cl2), Room Temp | Arylsulfonyl chlorides | Excellent | mdpi.com |

| NaOCl, KHF2 | In situ from heteroaryl thiols | Heteroaryl thiols | Good | nih.gov |

More direct and operationally simpler one-pot methods starting from readily available sulfonic acids and their salts have been developed. These methods avoid the isolation of the often-reactive sulfonyl chloride intermediates.

One such strategy involves the use of cyanuric chloride as a chlorinating agent to convert sulfonates or sulfonic acids to the corresponding sulfonyl chloride in situ, followed by the addition of KHF2 to perform the chlorine-fluorine exchange. nih.govrsc.orgrsc.org This reaction is facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) for sulfonates and tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.govrsc.org This one-pot, two-step protocol is conducted under mild conditions and tolerates a variety of functional groups. mdpi.com

Another approach utilizes thionyl fluoride (SOF2) for the deoxyfluorination of sulfonate salts, affording sulfonyl fluorides in high yields within an hour. nih.gov For sulfonic acids, a complementary method employs Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination, which is effective for both aryl and alkyl sulfonic acids and their salts. nih.gov

| Starting Material | Reagents | Catalyst | Yield | Reference |

| Sulfonates | Cyanuric chloride, KHF2 | TBAB | Moderate to Good | nih.govrsc.org |

| Sulfonic Acids | Cyanuric chloride, KHF2 | TMAC | Moderate to Good | nih.govrsc.org |

| Sulfonic Acid Sodium Salts | Thionyl fluoride (SOF2) | None | 90-99% | nih.gov |

| Sulfonic Acids/Salts | Xtalfluor-E® | None | 41-94% | nih.gov |

Carbon-Sulfur Dioxide-Fluorine Bond Formation

The direct formation of a C-SO2F bond represents a more elegant and atom-economical approach to arylsulfonyl fluorides. These methods often involve transition-metal catalysis or photoredox catalysis and allow for the late-stage functionalization of complex molecules.

Palladium catalysis has emerged as a powerful tool for the synthesis of arylsulfonyl fluorides from aryl halides or their equivalents. One of the pioneering works in this area involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), in the presence of a fluoride source. This approach has been expanded to include various aryl electrophiles.

Recent advancements have demonstrated the utility of aryl fluorosulfonates as coupling partners in palladium- and nickel-catalyzed reactions, such as the Suzuki coupling with aryl boronic acids. figshare.comacs.org These reactions proceed under mild conditions, tolerate a wide array of functional groups, and can be achieved with inexpensive ligands like triphenylphosphine (B44618) (PPh3). acs.org An attractive feature of this methodology is the in situ generation of the aryl fluorosulfonate from a phenol (B47542) using sulfuryl fluoride (SO2F2), followed by the cross-coupling reaction in a one-pot process. figshare.com

A bismuth-catalyzed synthesis of sulfonyl fluorides from aryl boronic acids has also been reported, proceeding through organobismuth(III) intermediates without a change in the oxidation state of the metal. acs.org This method offers excellent yields for a broad range of aryl and heteroaryl boronic acids. acs.org

In recent years, metal-free and photoredox-catalyzed methods have gained significant attention as sustainable alternatives for the synthesis of sulfonyl fluorides. These methods often proceed under mild conditions and offer unique reactivity.

Visible-light-induced photoredox catalysis has been successfully employed for the synthesis of arylsulfonyl fluorides from aryldiazonium salts. mdpi.com Another innovative approach is the photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes using 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI) as a fluorosulfonyl radical source. chemrxiv.orgchemrxiv.org This method provides access to a wide range of allyl sulfonyl fluorides with high regioselectivity and functional group tolerance. chemrxiv.org

Furthermore, a three-component aminofluorosulfonylation of unactivated olefins has been developed by merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes. nih.gov This reaction utilizes DABSO as a sulfur dioxide surrogate and N-fluorobenzenesulfonimide (NFSI) as the fluorine source to generate various aliphatic sulfonyl fluorides. nih.gov

Bi(III) Redox-Neutral Catalysis for Aryl Sulfonyl Fluoride Synthesis

A noteworthy advancement in the synthesis of aryl sulfonyl fluorides is the use of bismuth(III) redox-neutral catalysis. This method provides a novel pathway for converting (hetero)aryl boronic acids into their corresponding sulfonyl fluorides. nih.govacs.org The process is distinguished by a catalytic cycle where the bismuth(III) catalyst maintains its oxidation state while mimicking the elementary steps of organometallic reactions. nih.govacs.org

The catalytic cycle involves an organobismuth(III) complex with a bis-aryl sulfone ligand backbone. nih.govorganic-chemistry.org The key mechanistic steps, which have been validated, include the transmetalation of the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide (SO₂) into the Bi-C bond. nih.govresearchgate.net This insertion occurs under mild conditions and leads to the formation of a unique O-bound bismuth sulfinate intermediate. nih.govacs.org Subsequent oxidation of the sulfur(IV) in the sulfinate intermediate yields the desired aryl sulfonyl fluoride and regenerates the catalyst. acs.org

This catalytic system demonstrates a broad substrate scope with good to excellent yields, accommodating a wide range of aryl and even challenging heteroaryl boronic acids with diverse functional groups. nih.govorganic-chemistry.org Computational studies have further elucidated the mechanism, highlighting the crucial roles of the Bi(III) catalyst and a base, such as potassium phosphate (B84403) (K₃PO₄), in facilitating the reaction. nih.gov This redox-neutral approach presents a promising and sustainable alternative to traditional palladium- and copper-catalyzed methods. organic-chemistry.org

Direct Reactions with Grignard Reagents and Sulfuryl Fluoride

A direct, one-pot method for the synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). rsc.org This approach allows for the formation of alkyl, aryl, and heteroaryl sulfonyl fluorides by adding the corresponding Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. rsc.org The reported yields for this fluorosulfurylation reaction range from 18% to 78%. rsc.org

This methodology is also adaptable for in situ sequential reactions, enabling the one-pot conversion of the Grignard reagent into other important sulfur-containing compounds like diarylsulfones, sulfonate esters, and sulfonamides. rsc.org The stereospecificity of reactions involving Grignard reagents with sulfonimidoyl fluorides has also been investigated, highlighting the importance of the nitrogen protecting group in maintaining enantiomeric excess. digitellinc.com

Synthesis from Sulfonamides

Primary sulfonamides serve as readily available precursors for the synthesis of sulfonyl fluorides. A practical method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, specifically pyrylium tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂) and a fluoride source such as potassium fluoride (KF). researchgate.netresearchgate.net This deaminative functionalization strategy proceeds through the formation of a pyridinium (B92312) intermediate. researchgate.net

The reaction first generates a sulfonyl chloride intermediate, which then undergoes an in situ conversion to the more stable sulfonyl fluoride. researchgate.net The process is characterized by its mild reaction conditions and high chemoselectivity, which makes it suitable for the late-stage functionalization of complex and densely functionalized molecules. researchgate.net This method has been shown to be effective for a range of simple aryl and alkylsulfonamides, as well as more complex structures. researchgate.net

Table 1: Synthesis of Sulfonyl Fluorides from Sulfonamides using Pyrylium Salt

| Starting Sulfonamide | Product | Yield (%) |

| Benzenesulfonamide | Benzenesulfonyl fluoride | 91 |

| 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl fluoride | 93 |

| 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl fluoride | 92 |

| 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl fluoride | 85 |

| 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl fluoride | 75 |

| Data sourced from research on pyrylium-mediated synthesis. researchgate.net |

Green Chemistry and Sustainable Synthesis Routes

Recent research has focused on developing more environmentally friendly methods for synthesizing sulfonyl fluorides. One such "green" approach involves the conversion of thiols and disulfides into sulfonyl fluorides using a combination of SHC5® (a reactive reagent) and potassium fluoride (KF). eurekalert.orgsciencedaily.com This process is notable for producing only non-toxic sodium and potassium salts as by-products, thereby minimizing its environmental impact. eurekalert.orgsciencedaily.com This method is scalable, safe, and applicable to a wide range of substrates, including those with aromatic, aliphatic, and heterocyclic groups. eurekalert.org

Another sustainable strategy focuses on the conversion of sulfonic acids and their salts. A one-pot, two-step protocol has been developed that uses cyanuric chloride or trichloroacetonitrile (B146778) to form the sulfonyl chloride in situ, followed by a chlorine-fluorine exchange. nih.gov More direct methods include the use of thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields and short reaction times. nih.gov Additionally, the use of a bench-stable solid deoxyfluorinating agent, Xtalfluor-E®, allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides. nih.gov These methods often avoid the use of hazardous reagents like HF or KHF₂. researchgate.net

Synthesis of Radiolabeled this compound Derivatives

¹⁸F-Labeling Strategies for Positron Emission Tomography (PET) Probe Development

The development of ¹⁸F-labeled PET probes is crucial for diagnostic imaging, and several strategies have been employed for the radiosynthesis of derivatives of this compound and other key molecules.

One prominent strategy is the copper-mediated radiofluorination of boronic acid pinacol (B44631) ester precursors. nih.gov This method has been successfully used for the ¹⁸F-labeling of various compounds. nih.gov Another significant advancement is the silicon-fluoride acceptor (SiFA) methodology. springernature.comresearchgate.net This technique allows for a one-step ¹⁸F-labeling of peptides at room temperature or below through isotopic exchange, offering high chemoselectivity and simplifying the purification process. springernature.comresearchgate.net

A two-step "click chemistry" approach has also proven effective. nih.gov This involves the initial ¹⁸F-fluorination of a precursor, such as 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulfonate, followed by a copper-catalyzed azide-alkyne cycloaddition (click reaction) with an azide-modified molecule. nih.gov For instance, [¹⁸F]this compound ([¹⁸F]FBSF) has been noted as a valuable radiolabeling synthon. rsc.org

Furthermore, the direct radiofluorination of sultone precursors offers a pathway to ¹⁸F-fluorosulfonic acid salts. mdpi.com This ring-opening reaction proceeds under smooth conditions and simplifies the separation of the desired polar product from the non-polar precursor. mdpi.com

Table 2: Comparison of ¹⁸F-Labeling Strategies

| Method | Precursor | Key Features |

| Copper-Mediated Radiofluorination | Boronic acid pinacol ester | Alcohol-enhanced, based on Chan-Evans-Lam coupling. nih.gov |

| Silicon-Fluoride Acceptor (SiFA) | SiFA-modified peptide | One-step isotopic exchange, room temperature, no HPLC needed for purification. springernature.comresearchgate.net |

| Two-Step Click Chemistry | Tosylate precursor and azide-modified molecule | High efficiency, modular approach. nih.gov |

| Sultone Ring-Opening | Propargylic sultone | Smooth reaction conditions, easy purification. mdpi.com |

Chemical Transformations of the Formyl Group

The aldehyde, or formyl group, on the benzene (B151609) ring serves as a versatile handle for a variety of synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the para-substituted sulfonyl fluoride group, which activates the formyl carbon towards nucleophilic attack.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Wittig)

The formyl group of this compound readily participates in classic carbon-carbon bond-forming reactions. One of the most prominent examples is the Wittig reaction , which converts aldehydes into alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. The stability of the sulfonyl fluoride group ensures it remains intact throughout this transformation.

Another key reaction is the Aldol condensation . While typically associated with enolizable aldehydes, this compound can act as an electrophilic partner in a crossed-aldol reaction with another carbonyl compound that can form an enolate. This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl.

| Reaction | Reagent Example | Product Structure | Description |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(vinyl)benzenesulfonyl fluoride | Converts the formyl group into a double bond. |

| Wittig Reaction | (Ethoxycarbonylmethyl)triphenylphosphorane | Ethyl 3-(4-(fluorosulfonyl)phenyl)acrylate | Forms an α,β-unsaturated ester. |

| Crossed-Aldol | Acetone (in the presence of a base) | 4-hydroxy-4-(4-(fluorosulfonyl)phenyl)butan-2-one | Forms a β-hydroxy ketone. |

Oxidation and Reduction Pathways of Aldehydes

The formyl group can be easily modulated to different oxidation states.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (4-(fluorosulfonyl)benzoic acid), using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder oxidants like pyridinium chlorochromate (PCC) can also be effective.

Reduction: Conversely, the formyl group is readily reduced to a primary alcohol. This transformation to (4-(fluorosulfonyl)phenyl)methanol is typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). A significant advantage of the sulfonyl fluoride group is its resistance to reduction under these conditions, a property not shared by sulfonyl chlorides. sigmaaldrich.comnih.gov

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-(fluorosulfonyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4-(fluorosulfonyl)phenyl)methanol |

Reductive Amination Reactions

Reductive amination provides a direct route to synthesize amines from aldehydes. This one-pot reaction involves two key steps:

Imine Formation: this compound reacts with a primary or secondary amine to form a protonated imine (or iminium ion).

Reduction: A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), reduces the imine intermediate to the corresponding amine.

This method allows for the synthesis of a wide array of N-substituted benzylamines while preserving the sulfonyl fluoride moiety for subsequent reactions.

Deoxygenative Formylation Strategies

Deoxygenative formylation is a process that formally replaces a C-O bond with a C-H and C-C bond, effectively installing a formyl group. While less common as a direct transformation of the existing formyl group, related strategies can be considered. For instance, conversion of the aldehyde to a different functional group (like a dithiane) followed by deprotection could be envisioned. More relevant are modern formylation methods that generate aryl aldehydes from precursors like aryl halides or phenols. princeton.eduorganic-chemistry.org For example, palladium-catalyzed formylation of aryl fluorosulfonates using syngas (a mixture of CO and H₂) can produce aryl aldehydes. nih.govresearchgate.net While this applies to the synthesis of the starting material rather than its subsequent reaction, it highlights the synthetic accessibility and relevance of formylated sulfonyl fluoride structures.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and Reactivity Profile

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. sigmaaldrich.comnih.gov This functional group is exceptionally stable and kinetically inert under a wide range of conditions, including oxidation, reduction, and thermolysis. sigmaaldrich.comnih.gov However, its reactivity can be "unleashed" under specific conditions, allowing it to connect with nucleophiles. nih.gov

Nucleophilic Reactivity of the Sulfonyl Fluoride Moiety

The key to SuFEx reactivity is the exchange of the fluoride ion on the sulfur(VI) center with a suitable nucleophile. nih.gov Despite the high stability of the S-F bond, this exchange can be triggered, often with the help of a base or catalyst, to form highly stable sulfonate esters or sulfonamides. nih.gov

This reaction is highly chemoselective, meaning the sulfonyl fluoride reacts exclusively at the sulfur center without engaging in side reactions. sigmaaldrich.com The presence of the formyl group on the same molecule generally does not interfere with SuFEx reactions, showcasing the orthogonality of this chemistry. Nucleophiles such as phenols (to form sulfonate esters) and primary or secondary amines (to form sulfonamides) are common reaction partners. nih.govpnas.org The reaction can be accelerated by Lewis bases or bifluoride salts. nih.gov

| Nucleophile | Product Class | Example Product with Phenol |

| Phenols | Aryl Sulfonate Ester | Phenyl 4-formylbenzenesulfonate |

| Primary Amines | N-Substituted Sulfonamide | N-benzyl-4-formylbenzenesulfonamide |

| Secondary Amines | N,N-Disubstituted Sulfonamide | 4-formyl-N,N-dimethylbenzenesulfonamide |

| Amino Acid Residues (e.g., Lys, Tyr, His) | Protein-Sulfonyl Adduct | Covalent linkage to proteins pnas.orgresearchgate.net |

This dual reactivity makes this compound a valuable bifunctional building block in chemical synthesis, materials science, and chemical biology, allowing for sequential or orthogonal functionalization at two distinct reactive sites. sigmaaldrich.com

Stability Considerations of the S-F Bond in Diverse Chemical Environments

The sulfur-fluorine (S-F) bond within this compound, and arylsulfonyl fluorides in general, is characterized by considerable stability compared to other sulfonyl halides like sulfonyl chlorides. nih.govresearchgate.net This robustness is a key feature influencing its storage, handling, and reactivity profile. Arylsulfonyl fluorides are largely resistant to hydrolysis, reduction, and cleavage under many transition-metal catalysis conditions. nih.govmdpi.com

The stability of the S-F bond is influenced by both electronic and steric factors. rsc.org The presence of the electron-withdrawing 4-formyl group on the benzene ring enhances the electrophilicity of the sulfur atom, which can influence its reactivity towards strong nucleophiles, but the inherent strength of the S-F bond provides significant kinetic stability. rsc.org Studies on various substituted arylsulfonyl fluorides show that substituents that increase electron density on the phenyl ring, such as methoxy (B1213986) groups or by adding a methylene (B1212753) spacer, can impart marked stabilization and increase hydrolytic stability. nih.gov Conversely, electron-withdrawing groups can decrease stability in some contexts. For instance, in a study of S(VI)-F electrophiles, para-amide and -sulfonamide analogs were found to hydrolyze faster than their meta-substituted counterparts. nih.gov

Steric hindrance around the sulfonyl fluoride group also plays a crucial role. Research has indicated that 2,4,6-trisubstituted arylsulfonyl fluorides exhibit the highest in vitro metabolic stability, highlighting the protective effect of bulky ortho substituents. rsc.org

The hydrolytic stability of sulfonyl fluorides is notable. While they are not completely inert, their rate of hydrolysis is significantly slower than that of sulfonyl chlorides. researchgate.net For example, phenylmethylsulfonyl fluoride (PMSF) is known to degrade in aqueous solutions with a half-life of 35 minutes at pH 8, whereas other analogs can be much more stable. acs.org The stability is pH-dependent, with hydrolysis rates accelerating under basic conditions. nih.gov A systematic study found that the half-lives of various sulfonyl fluorides at pH 8 were approximately half of what they were at pH 7. nih.gov This inherent stability allows sulfonyl fluorides to be used in aqueous biological systems where other electrophiles would rapidly degrade. acs.org

| Compound Type | Substitution Pattern | Half-life (pH 7, PBS) | Half-life (pH 8, PBS) | Key Finding |

|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | p-Amide | ~6 hours | ~3 hours | Para substitution leads to faster hydrolysis than meta. nih.gov |

| Aryl Sulfonyl Fluoride | m-Amide | ~12 hours | ~6 hours | |

| Aryl Sulfonyl Fluoride | p-Methoxy | >200 hours | ~100 hours | Electron-donating groups increase stability. nih.gov |

| Fluorosulfate | Aryl | >600 hours | >600 hours | Fluorosulfates and certain heterocyclic sulfonyl fluorides show exceptional stability. nih.gov |

| Pyrrole Sulfonyl Fluoride | N/A | >600 hours | >600 hours |

Radical Fluorosulfonylation Mechanisms

Radical fluorosulfonylation refers to reactions where a fluorosulfonyl group (-SO₂F) is installed onto a molecule via a radical-mediated pathway. These mechanisms are crucial for synthesizing novel sulfonyl fluorides and are distinct from ionic pathways.

One major class of radical fluorosulfonylation involves the generation of an aryl radical, which is then trapped by a sulfur dioxide source. This is a common strategy for the synthesis of arylsulfonyl fluorides themselves. For example, aryldiazonium salts, derived from anilines, can serve as precursors to aryl radicals under photocatalytic conditions. mdpi.comnih.gov In a typical mechanism, a photocatalyst absorbs light and transfers an electron to the diazonium salt, causing the extrusion of N₂ gas and formation of an aryl radical. This highly reactive radical is then trapped by a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form an arylsulfonyl radical (ArSO₂•). mdpi.com This intermediate is then intercepted by a fluorine source, like KHF₂ or Selectfluor, to yield the final arylsulfonyl fluoride product. mdpi.comrsc.org

A second type of mechanism involves the direct generation of a fluorosulfonyl radical (FSO₂•). This radical is highly unstable and difficult to generate, but recent advances have enabled its use in the fluorosulfonylation of unsaturated bonds. nih.gov In these reactions, a precursor such as sulfuryl chlorofluoride (FSO₂Cl) or a 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salt is used to generate the FSO₂• radical under visible-light photoredox catalysis. researchgate.netnih.govthieme-connect.de The generated FSO₂• radical then adds across an alkene or alkyne. This addition creates a new carbon-centered radical, which can then be quenched through various pathways, such as hydrogen atom transfer (hydro-fluorosulfonylation) or reaction with another species, to afford the final functionalized aliphatic or alkenyl sulfonyl fluoride. nih.govnih.gov This approach is powerful for creating complex sulfonyl fluorides that are not easily accessible through other means and can be applied to the late-stage modification of complex molecules. nih.govnih.gov

Specific Interactions with Amino Acid Residues and Bioconjugation Mechanisms

This compound is an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within proteins. This reactivity is the foundation of its use in chemical biology for covalent inhibition and bioconjugation. Unlike more common warheads that selectively target cysteine, sulfonyl fluorides are privileged in their ability to react with a broader range of residues. acs.org

The primary targets for arylsulfonyl fluorides include tyrosine, lysine (B10760008), serine, threonine, and histidine. acs.orgthieme-connect.de The reaction proceeds via a nucleophilic attack by the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage, effectively cross-linking the molecule to the protein.

Tyrosine: The hydroxyl group of a tyrosine residue can attack the sulfonyl fluoride to form a stable sulfonate ester.

Lysine: The ε-amino group of a lysine side chain attacks the sulfonyl fluoride to form a robust sulfonamide bond.

Serine/Threonine: The hydroxyl groups of serine and threonine, particularly when activated within an enzyme's active site, can react to form sulfonate esters. This is the classical mechanism for the inhibition of serine proteases by reagents like PMSF. acs.org

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile.

The specific residue that reacts is often determined by the local protein environment, which can position a particular nucleophile for optimal reactivity and lower the activation energy for the reaction. acs.org The electronic properties of the arylsulfonyl fluoride itself can also be tuned to modulate reactivity and selectivity towards these amino acids. rsc.org Studies have shown that sulfonyl fluorides form stable adducts with N-acetyltyrosine and N-acetyllysine, demonstrating their suitability for durable protein modification. rsc.org This reactivity profile allows sulfonyl fluorides to be used as chemical probes to label proteins and as covalent inhibitors for targets that lack an accessible cysteine residue. rsc.orgnih.gov

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage | Stability of Adduct |

|---|---|---|---|

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonate Ester | Stable rsc.org |

| Lysine (Lys) | Epsilon-Amino (-NH₂) | Sulfonamide | Stable rsc.org |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Stable, especially in active sites acs.org |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Context-dependent reactivity acs.org |

| Histidine (His) | Imidazole Ring | Sulfonyl-imidazole | Context-dependent reactivity acs.org |

Reaction Kinetic and Thermodynamic Studies in Sulfonyl Fluoride Chemistry

The utility of sulfonyl fluorides as covalent modifiers is governed by a balance between their stability in aqueous media and their reactivity towards target nucleophiles. Kinetic and thermodynamic studies are essential for quantifying this balance.

The kinetics of hydrolysis for various S(VI)-F electrophiles have been systematically studied. These studies reveal that reactivity is highly dependent on the electronic nature of the aryl ring and the pH of the environment. nih.gov For example, measured half-lives for a panel of sulfonyl fluorides ranged from just 35 minutes to over 600 hours, depending on their substitution and the buffer conditions. nih.govacs.org Hydrolysis rates are consistently faster at higher pH due to the increased concentration of the hydroxide (B78521) nucleophile. nih.gov This tunable reactivity is crucial; a warhead must be stable enough to reach its target in a biological system but reactive enough to engage the target nucleophile at a reasonable rate. rsc.org

Thermodynamic considerations, often explored through computational chemistry, provide insight into the intrinsic reactivity of the sulfonyl fluoride group. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is a key descriptor. A lower LUMO energy generally corresponds to a more electrophilic sulfur atom and thus a higher reactivity. A strong correlation has been demonstrated between calculated LUMO energies and experimentally measured hydrolytic half-lives for a series of S(VI)-F fragments. nih.gov This allows for the predictive design of sulfonyl fluoride probes with tailored reactivity profiles. By modulating the electronic properties of the aryl ring—for example, with the 4-formyl group—the LUMO energy can be adjusted to optimize the kinetics of protein modification versus the background rate of hydrolysis. rsc.orgnih.gov

Applications of 4 Formylbenzenesulfonyl Fluoride in Contemporary Organic Synthesis

Versatile Building Block in Complex Molecule Construction

4-Formylbenzenesulfonyl fluoride (B91410) serves as a strategic building block for the synthesis of complex molecules by leveraging its two distinct functional groups. The aldehyde group provides a reactive site for classic carbonyl chemistry, including carbon-carbon bond-forming reactions, while the sulfonyl fluoride group offers a robust yet selectively reactive handle for creating sulfur(VI)-based linkages.

The key to its utility lies in the orthogonal reactivity of these two groups. The aldehyde can be transformed into a wide array of other functionalities—such as alkenes, alcohols, nitriles, or amines—without disturbing the sulfonyl fluoride. Conversely, the sulfonyl fluoride can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions under conditions that leave the aldehyde group untouched. This allows for a stepwise and controlled assembly of larger, multifunctional molecular architectures. Chemists can first elaborate a molecular scaffold using the aldehyde handle and then use the sulfonyl fluoride group to connect this scaffold to another molecule or a solid support. While not typically used to form the core skeleton of complex natural products, its strength lies in its ability to be incorporated as a key functional or linking component in rationally designed complex molecules for materials science and medicinal chemistry.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single step, enhancing efficiency and atom economy. Given its structure, 4-formylbenzenesulfonyl fluoride is, in principle, a suitable candidate for MCRs that utilize an aldehyde component, such as the Ugi or Passerini reactions.

In a theoretical Ugi four-component reaction, this compound could condense with an amine to form an imine, which would then react with a carboxylic acid and an isocyanide to yield a complex α-acetamido carboxamide derivative bearing a sulfonyl fluoride tag. This would provide rapid access to diverse chemical libraries of peptidomimetic structures functionalized for subsequent SuFEx chemistry.

However, despite this theoretical potential, the application of this compound as a substrate in major MCRs is not extensively documented in scientific literature. This suggests that other aromatic aldehydes may be preferred, potentially due to factors like reaction kinetics, solubility, or the electronic influence of the para-sulfonyl fluoride group on the reactivity of the aldehyde. Therefore, its role in MCR design remains more of a conceptual possibility than a widely adopted strategy.

Development of Novel Synthetic Linkers via SuFEx Chemistry

One of the most significant applications of this compound is in the development of linkers, particularly for bioconjugation, leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its most prominent use is as a precursor to the radiolabeled synthon, [¹⁸F]this compound ([¹⁸F]FBSF), a critical tool for Positron Emission Tomography (PET) imaging.

PET is a non-invasive imaging technique that requires molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The [¹⁸F]FBSF synthon acts as a bifunctional linker:

¹⁸F-Labeling via SuFEx: The non-radioactive 4-formylbenzenesulfonyl chloride precursor undergoes a nucleophilic aromatic substitution (SNARE) with [¹⁸F]fluoride ion. This efficiently and reliably incorporates the ¹⁸F atom onto the benzene (B151609) ring, forming the sulfonyl fluoride bond. This step benefits from the high stability and predictable reactivity of the S-F bond.

Bioconjugation via the Formyl Group: The aldehyde function of the resulting [¹⁸F]FBSF linker is then used to attach the radiolabel to a targeting biomolecule, such as a peptide or an antibody. This is typically achieved by forming a stable covalent bond, for example, an oxime linkage through reaction with an aminooxy-functionalized biomolecule or a secondary amine via reductive amination.

This modular approach allows for the late-stage radiolabeling of sensitive biological molecules under mild conditions, enabling the creation of custom PET tracers designed to visualize specific biological targets like tumors or receptors in vivo.

| Compound Name | Role | Key Functional Groups |

|---|---|---|

| 4-Formylbenzenesulfonyl Chloride | Precursor | Formyl (-CHO), Sulfonyl Chloride (-SO₂Cl) |

| [¹⁸F]Fluoride Ion | Radiolabeling Agent | ¹⁸F⁻ |

| [¹⁸F]this compound ([¹⁸F]FBSF) | Radiolabeled Linker (Synthon) | Formyl (-CHO), [¹⁸F]Sulfonyl Fluoride (-SO₂¹⁸F) |

| Aminooxy-functionalized Peptide | Targeting Biomolecule | Aminooxy (-ONH₂) |

| ¹⁸F-Labeled Peptide-Oxime Conjugate | Final PET Tracer | Oxime Linkage (-O-N=CH-), [¹⁸F]Sulfonyl Fluoride |

Precursor for Functionalized Alkyl and Alkenyl Sulfonyl Fluorides

The aldehyde group of this compound is a versatile handle for chemical transformations, allowing for its conversion into a variety of functionalized alkyl and alkenyl sulfonyl fluorides. These derivatives retain the SuFEx-active sulfonyl fluoride moiety while introducing new structural features and reactivity.

Synthesis of Alkenyl Sulfonyl Fluorides: The most direct method to convert the aldehyde into an alkene is the Wittig reaction. In this reaction, this compound is treated with a phosphorus ylide (Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond. This provides access to a wide range of 4-(alkenyl)benzenesulfonyl fluorides, where the structure of the alkene is determined by the choice of the ylide. Related olefination methods, such as the Horner-Wadsworth-Emmons reaction, can also be employed to favor the formation of (E)-alkenes.

Synthesis of Functionalized Alkyl Sulfonyl Fluorides: The synthesis of alkyl derivatives typically involves a multi-step sequence starting with the reduction of the aldehyde.

Reduction: The formyl group can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 4-(hydroxymethyl)benzenesulfonyl fluoride.

Functionalization: This benzylic alcohol is a versatile intermediate that can be converted into various alkyl functionalities. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into the corresponding 4-(chloromethyl)- or 4-(bromomethyl)benzenesulfonyl fluoride. These haloalkyl derivatives are themselves valuable building blocks, as the benzylic halide is reactive towards nucleophilic substitution, enabling the attachment of a wide range of other functional groups.

These transformations significantly expand the library of available sulfonyl fluoride building blocks, enabling their incorporation into more diverse and complex chemical structures.

| Starting Material | Reagent(s) | Reaction Type | Product Class | Example Product Name |

|---|---|---|---|---|

| This compound | Triphenylphosphonium Ylide (Ph₃P=CHR) | Wittig Reaction | Alkenyl Sulfonyl Fluoride | 4-(2-Phenylethenyl)benzenesulfonyl fluoride |

| This compound | 1. Sodium Borohydride (NaBH₄) 2. Thionyl Chloride (SOCl₂) | Reduction, then Halogenation | Functionalized Alkyl Sulfonyl Fluoride | 4-(Chloromethyl)benzenesulfonyl fluoride |

| This compound | Hydroxylamine (NH₂OH), then SO₂F₂ | Condensation, then Dehydration | Nitrile Sulfonyl Fluoride | 4-Cyanobenzenesulfonyl fluoride |

Exploration of 4 Formylbenzenesulfonyl Fluoride in Chemical Biology Research

Design and Application of Covalent Probes for Biomolecule Labeling

4-Formylbenzenesulfonyl fluoride (B91410) belongs to the class of sulfonyl fluorides, which are considered "privileged warheads" in chemical biology for their ability to form stable covalent bonds with biological macromolecules. nih.govnih.gov These probes are designed to possess a delicate balance of aqueous stability and reactivity towards specific amino acid residues within proteins. nih.govnih.gov The electrophilic nature of the sulfonyl fluoride group allows it to react with various nucleophilic amino acid side chains, leading to the irreversible labeling of the target protein. mdpi.com This covalent modification is instrumental in a variety of applications, including activity-based protein profiling and the identification of protein-protein interactions. nih.govnih.gov

The reactivity of sulfonyl fluoride probes like FBSF is not limited to a single amino acid. They have been shown to modify serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine residues, depending on the specific protein microenvironment. nih.govnih.gov This broad reactivity, coupled with the potential for context-specific labeling, makes them powerful tools for exploring the proteome. The incorporation of a formyl group in the 4-position of the benzene (B151609) ring provides an additional reactive handle for further chemical modifications, expanding the utility of these probes.

Functional Investigation as Enzyme Inhibitors

The ability of sulfonyl fluorides to covalently modify key amino acid residues in enzyme active sites has made them a valuable class of enzyme inhibitors.

Sulfonyl fluorides, including derivatives of 4-formylbenzenesulfonyl fluoride, are well-established irreversible inhibitors of serine proteases. agscientific.comebi.ac.uk The mechanism of inhibition involves the reaction of the electrophilic sulfonyl fluoride with the highly reactive hydroxyl group of the catalytic serine residue in the enzyme's active site. ebi.ac.uk This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively inactivating the enzyme. ebi.ac.uk This covalent modification mimics the tetrahedral intermediate formed during normal peptide bond cleavage by the protease. Unlike phenylmethylsulfonyl fluoride (PMSF), which can be less effective against certain proteases, more specifically designed sulfonyl fluorides can exhibit potent and specific inhibition. nih.gov

The stability of the resulting sulfonyl-enzyme bond renders the inhibition essentially irreversible under physiological conditions. ebi.ac.uk This property has been exploited in numerous biochemical and pharmacological studies to probe the function of specific serine proteases and to develop therapeutic agents that target these enzymes.

While renowned for their activity against serine proteases, the reactivity of sulfonyl fluorides extends to a broader range of enzymes. Their ability to react with multiple nucleophilic amino acids, such as tyrosine, threonine, lysine, cysteine, and histidine, allows them to inhibit other enzyme classes. nih.govnih.govmdpi.com The selectivity of a particular sulfonyl fluoride probe is not solely determined by the warhead itself but is heavily influenced by the surrounding protein architecture. The binding pocket of an enzyme can orient the probe in a way that facilitates the reaction with a specific, and sometimes unexpected, amino acid residue. nih.gov

This "context-specific" reactivity is a key feature of sulfonyl fluoride probes. For instance, a probe designed to target a serine residue might, in a different protein, preferentially label a lysine or tyrosine due to the unique chemical environment of that protein's binding site. nih.gov This characteristic allows for the discovery of novel covalent inhibitors for a wide array of enzymes beyond the traditional serine proteases.

Utilization in Target Identification and Validation Strategies

A significant application of this compound-based probes is in the identification and validation of new drug targets. nih.govnih.gov By covalently labeling their protein targets, these probes enable researchers to "fish out" and identify the proteins that interact with a particular small molecule. This is often achieved through chemical proteomics approaches where the probe is tagged with a reporter group, such as biotin (B1667282) or a fluorescent dye, allowing for the isolation and subsequent identification of the labeled proteins by mass spectrometry.

The covalent nature of the interaction provides a durable link between the probe and its target, facilitating the often-rigorous purification steps required for target identification. Once a potential target is identified, these probes can be further utilized to validate its role in a disease process. By selectively inhibiting the target protein, researchers can study the downstream biological consequences and assess whether modulating the activity of this protein has a therapeutic effect.

Application as Radiotracers for Molecular Imaging Research (e.g., [¹⁸F]FBSF)

The incorporation of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into molecules like this compound allows for their use as radiotracers in Positron Emission Tomography (PET) imaging. [¹⁸F]-labeled PET tracers enable the non-invasive visualization and quantification of biological processes in vivo. The development of [¹⁸F]FBSF and similar sulfonyl fluoride-based radiotracers has opened up new avenues for molecular imaging research.

These radiotracers can be designed to target specific enzymes or receptors in the body. Once administered, the tracer accumulates at its target site, and the emitted positrons can be detected by a PET scanner, generating a three-dimensional image of the tracer's distribution. nih.gov This technology has proven invaluable in oncology for detecting and staging tumors, as well as in neuroscience and cardiology. nih.govclinicaltrials.gov The development of novel [¹⁸F]-labeled tracers, including those derived from sulfonyl fluorides, is an active area of research aimed at imaging a wider range of molecular targets with greater sensitivity and specificity. mdpi.comnih.govnih.gov

| Radiotracer Application | Imaging Modality | Key Advantages |

| Bone Metastases Detection | [¹⁸F]-Fluoride PET/CT | High sensitivity and specificity compared to conventional bone scintigraphy. nih.gov |

| Prostate Cancer Imaging | [¹⁸F]-Fluorocholine PET/CT | Promising results in detecting prostate cancer spread. clinicaltrials.gov |

| Tumor Metabolism Imaging | [¹⁸F]-Fluoroglutamine PET | Potential to visualize tumors based on their metabolic activity. clinicaltrials.gov |

Role in PROTAC (Proteolysis-Targeting Chimeras) Ligand Development

A groundbreaking application of sulfonyl fluoride chemistry is in the development of covalent Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Recently, sulfonyl fluorides have been employed as covalent warheads to target the E3 ligase.

Computational and Theoretical Chemistry Studies of 4 Formylbenzenesulfonyl Fluoride

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. For 4-Formylbenzenesulfonyl fluoride (B91410), these calculations can elucidate the mechanisms of reactions involving either the formyl or the sulfonyl fluoride group.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, is particularly relevant to the sulfonyl fluoride moiety. sigmaaldrich.comjk-sci.comnih.govbohrium.comnih.gov Computational studies on SuFEx reactions reveal a mechanism that can be accelerated by catalysts. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), can model the transition states and intermediates of the SuFEx reaction with 4-Formylbenzenesulfonyl fluoride. These calculations can determine the activation energies for the reaction with various nucleophiles, providing a deeper understanding of the reaction kinetics. mdpi.comconsensus.app

For instance, a DFT study could model the reaction of this compound with a model nucleophile, such as an alcohol or an amine, in the presence of a catalyst. The calculated energy profile would reveal the rate-determining step and the influence of the formyl group on the reactivity of the sulfonyl fluoride. The electron-withdrawing nature of the formyl group is expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride, potentially enhancing its reactivity in SuFEx reactions. libretexts.orgdummies.comstudymind.co.uk

Furthermore, quantum chemical calculations can shed light on electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound. rsc.orgresearchgate.netrsc.org Both the formyl and sulfonyl fluoride groups are deactivating, meta-directing groups. doubtnut.comquora.com Computational models can predict the regioselectivity of substitution reactions, such as nitration or halogenation, by calculating the relative energies of the ortho, meta, and para intermediates. nih.gov These studies often show that the meta-substituted product is favored due to the destabilization of the positive charge at the ortho and para positions by the electron-withdrawing substituents. dummies.com

In Silico Design of Catalytic Systems for Synthesis

The synthesis of this compound can be optimized through the in silico design of catalytic systems. mdpi.comresearchgate.net Computational methods can be employed to screen potential catalysts and reaction conditions, accelerating the discovery of efficient synthetic routes. researchgate.net

One synthetic approach to this compound could involve the oxidation of a precursor like 4-methylbenzenesulfonyl fluoride or the formylation of benzenesulfonyl fluoride. For the latter, computational chemistry can aid in the design of catalysts for electrophilic aromatic substitution. nih.govnih.gov For example, DFT calculations can be used to evaluate the efficacy of different Lewis acid catalysts in promoting the formylation reaction.

A more modern approach could involve the catalytic conversion of readily available starting materials. For instance, a one-pot synthesis from sulfonates or sulfonic acids has been developed for sulfonyl fluorides. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.net Computational modeling could be used to refine such processes for the synthesis of this compound, perhaps by identifying a catalyst that is tolerant of the aldehyde functionality.

The table below illustrates a hypothetical screening of catalysts for the synthesis of this compound, a process that can be guided by computational predictions.

| Catalyst System | Predicted Yield (%) | Predicted Selectivity (%) | Computational Method |

| Lewis Acid A | 65 | 80 | DFT (B3LYP/6-31G*) |

| Lewis Acid B | 78 | 92 | DFT (M06-2X/def2-TZVP) |

| Transition Metal Complex C | 85 | 95 | DFT/MM |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

The sulfonyl fluoride moiety is known to act as a covalent inhibitor of various enzymes by reacting with nucleophilic residues such as serine, tyrosine, and lysine (B10760008). nih.govrsc.orgacs.orgresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interactions of this compound with biological targets. nih.govresearchgate.netmdpi.com

Molecular docking can be used to predict the binding mode of this compound within the active site of a target protein. acs.orgresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The formyl group, with its ability to act as a hydrogen bond acceptor, could play a significant role in the binding orientation.

Following docking, MD simulations can provide a dynamic picture of the protein-ligand complex. These simulations can assess the stability of the binding pose and reveal conformational changes in the protein upon ligand binding. For a covalent inhibitor like this compound, MD simulations can also be used to model the covalent bond formation with a target residue.

A hypothetical docking study of this compound with a serine protease is summarized in the table below.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Covalent Adduct |

| Serine Protease X | -8.5 | Ser195, His57, Gly193 | Ser195-sulfonyl adduct |

| Kinase Y | -7.9 | Lys72, Asp184 | Lys72-sulfonyl adduct |

Analysis of Electronic Structure and Reactivity Descriptors (e.g., LUMO Accessibility)

The electronic structure of this compound governs its reactivity. youtube.com Reactivity descriptors, derived from quantum chemical calculations, can provide quantitative measures of its chemical behavior. arxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The LUMO, in particular, indicates the susceptibility of a molecule to nucleophilic attack. For this compound, the LUMO is expected to be localized on the sulfonyl fluoride group, making the sulfur atom the primary site for nucleophilic attack. The electron-withdrawing formyl group will lower the energy of the LUMO, making the molecule more electrophilic. quora.comyoutube.com

The accessibility of the LUMO is another important factor. A sterically unhindered LUMO facilitates attack by a nucleophile. Computational analysis can visualize the LUMO and assess its accessibility.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of positive potential around the sulfur atom of the sulfonyl fluoride group and the carbon atom of the formyl group, indicating these as the electrophilic sites.

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

The following table presents hypothetical values for key electronic and reactivity descriptors for this compound.

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -8.2 eV | Relates to ionization potential |

| LUMO Energy | -1.5 eV | Relates to electron affinity; lower value indicates higher electrophilicity |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Advanced Derivatives and Analogues of 4 Formylbenzenesulfonyl Fluoride

Structure-Reactivity Relationship Studies of Functionalized Analogues

The reactivity of the sulfonyl fluoride (B91410) moiety is not absolute; it is delicately influenced by the electronic and steric properties of its molecular environment. acs.org Understanding these structure-reactivity relationships is crucial for designing probes and inhibitors with desired specificity and reaction kinetics. The sulfur(VI)-fluoride (S-F) bond is characterized by high stability, yet it can be efficiently activated for nucleophilic exchange with the right combination of catalysts or reagents. acs.orgacs.org

Studies have explored how substituents on the aromatic ring of benzenesulfonyl fluorides modulate the electrophilicity of the sulfur atom. Electron-withdrawing groups, such as the formyl group in 4-formylbenzenesulfonyl fluoride, are expected to enhance the reactivity of the sulfonyl fluoride towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. This principle allows for the rational design of sulfonyl fluoride derivatives with a tunable reactivity profile. A detailed exploration of the factors influencing the stability and reactivity of sulfonyl fluorides (SFs) and related SVI-F groups has been a subject of extensive study. acs.org The reactivity of these compounds is critical for their function as covalent modifiers of proteins, where they can target not just serine, but also threonine, lysine (B10760008), tyrosine, and histidine residues depending on the local protein microenvironment. nih.govnih.gov

The microenvironment of the target amino acid residue in a protein also plays a significant role. For instance, the reactivity of sulfonyl fluorides with tyrosine residues is often enhanced by the proximity of basic residues like lysine, histidine, or arginine, which can facilitate the deprotonation of the tyrosine's phenol (B47542) group. nih.gov This interplay between the inherent reactivity of the sulfonyl fluoride analogue and the specific context of the protein binding site is a key area of investigation.

| Factor | Influence on Reactivity | Example/Note |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups on the aryl ring increase reactivity. | The formyl group in this compound enhances electrophilicity of the sulfur center. |

| Steric Hindrance | Bulky groups near the sulfonyl fluoride can decrease reaction rates. | Important for achieving selectivity between different nucleophilic sites. acs.org |

| Target Residue | Reacts with various nucleophilic amino acids (Ser, Thr, Tyr, Lys, His, Cys). nih.govjenabioscience.com | The stability of the resulting covalent adduct varies (e.g., unstable with Cysteine). acs.orgacs.org |

| Protein Microenvironment | Nearby basic residues (Lys, His, Arg) can enhance reactivity with tyrosine by facilitating deprotonation. nih.gov | A key factor for context-specific protein labeling. nih.gov |

Development of Heteroaryl and Alkyl Sulfonyl Fluoride Scaffolds.Current time information in Bangalore, IN.

The development of novel sulfonyl fluoride scaffolds beyond simple substituted benzenes, particularly incorporating heteroaromatic and alkyl chains, has significantly broadened the applicability of this chemical class. Current time information in Bangalore, IN. These new scaffolds are crucial for exploring a wider range of chemical space in drug discovery and materials science. thieme-connect.comdntb.gov.ua

Heteroaromatic sulfonyl fluorides are of particular interest as they introduce new vectors for molecular interactions and can mimic structures found in biologically active compounds. researchgate.net However, the synthesis of heteroaromatic sulfonyl chlorides, common precursors to the fluorides, can be challenging due to their instability. nih.gov To overcome this, methods have been developed for the direct conversion of more stable precursors, like heteroaryl thiols, into heteroaromatic sulfonyl fluorides. nih.govmdpi.com This is often achieved by oxidizing the thiol to a sulfonyl chloride in situ, followed by an immediate chloride-fluoride exchange. nih.gov Such methods avoid the need to isolate the often-unstable sulfonyl chloride intermediate, making the synthesis of these valuable compounds more practical. nih.gov

The synthesis of alkyl sulfonyl fluorides has also seen significant progress. researchgate.net These scaffolds are important for creating flexible linkers or probes that can access different regions of a protein's binding pocket. Methods for their synthesis include the use of Grignard reagents with sulfuryl fluoride (SO₂F₂) and the conversion of sulfonic acids and their salts using deoxyfluorinating agents. nih.govmdpi.com The development of these synthetic methodologies allows for the creation of a diverse library of sulfonyl fluoride building blocks, ready for incorporation into more complex molecular designs. sioc-journal.cn

| Scaffold Type | Synthetic Precursor | Key Synthetic Method | Significance |

|---|---|---|---|

| Heteroaryl Sulfonyl Fluorides | Heteroaromatic thiols | Oxidation to sulfonyl chloride followed by in situ halide exchange with a fluoride source (e.g., KHF₂). nih.govnih.gov | Provides access to structurally diverse and biologically relevant scaffolds; overcomes instability of heteroaryl sulfonyl chlorides. nih.gov |

| Aryl Sulfonyl Fluorides | Aryl Grignard reagents | Reaction with sulfuryl fluoride (SO₂F₂). mdpi.com | A direct method to introduce the SO₂F group onto various aromatic systems. |

| Alkyl Sulfonyl Fluorides | Alkyl disulfides | Oxidation and fluorination using reagents like Selectfluor™. nih.gov | Creates flexible linkers and non-aromatic probes. |

| Complex Sulfonyl Fluorides | Sulfonamides | Activation with a pyrylium (B1242799) salt followed by in situ conversion with KF. mdpi.com | Allows for late-stage functionalization of complex molecules containing a sulfonamide group. mdpi.com |

Conjugates for Bioconjugation and Materials Science Research.acs.orgresearchgate.net

The robust yet selectively reactive nature of the sulfonyl fluoride group makes it a prime candidate for covalent linking strategies in both bioconjugation and materials science. thieme-connect.comresearchgate.net This has been significantly propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry. acs.orgresearchgate.net SuFEx reactions are characterized by the efficient and specific substitution of the fluoride on a sulfur(VI) center with a nucleophile. acs.orgacs.org

In bioconjugation, sulfonyl fluoride-containing molecules are used as activity-based probes (ABPs) to covalently label and identify active enzymes within complex biological systems. nih.gov Unlike electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine, greatly expanding the druggable proteome. nih.govjenabioscience.com An alkyne or biotin (B1667282) tag can be incorporated into the sulfonyl fluoride probe, allowing for subsequent "click" reactions or affinity purification to identify the protein targets. nih.gov The 4-formyl group on the parent compound provides a convenient chemical handle for attaching such tags. These probes are invaluable for target identification and validation in drug discovery. nih.gov

In materials science, the SuFEx reaction provides a powerful tool for polymer synthesis and surface modification. researchgate.net The high stability and specific reactivity of the S-F bond allow for the creation of highly stable covalent linkages between molecular building blocks or between a molecule and a surface. researchgate.net For instance, sulfonyl fluorides incorporating trialkoxysilane groups have been designed for covalently linking organic molecules to inorganic materials, which is critical for fabricating advanced composite materials. researchgate.net The reliability and versatility of SuFEx chemistry have established sulfonyl fluorides as indispensable connectors for building complex, functional molecular architectures. acs.orgresearchgate.net

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of SuFEx chemistry with continuous flow and automated synthesis technologies represents a major leap forward in producing sulfonylated compounds, including derivatives of 4-formylbenzenesulfonyl fluoride (B91410). Flow chemistry offers substantial advantages over traditional batch processes, such as improved safety, enhanced reaction control, increased speed, and better scalability. mdpi.comyoutube.com These benefits are particularly relevant for managing reactive intermediates and hazardous reagents, which can be generated and consumed in situ within a closed-loop system. youtube.com

Recent research has demonstrated the successful application of flow chemistry for the rapid and efficient synthesis of functionalized sulfonyl fluorides. For instance, a flow-based approach utilizing an aryllithium intermediate achieved the synthesis of various functionalized benzenesulfonyl fluorides in exceptionally short reaction times (as low as 0.016 seconds). nih.gov Such ultrafast synthesis would be difficult to control in a traditional batch setup. Furthermore, integrated flow platforms have been developed for the automated synthesis of compound libraries, such as sulfonamides, coupled directly with in-line biological screening. researchgate.net

The application of automation extends to high-throughput experimentation (HTE), where robotic systems and liquid handlers are used to perform numerous reactions in parallel, often on a picomole or nanomole scale. nih.govucsd.edujk-sci.com This allows for the rapid diversification of a core structure, like one derived from 4-formylbenzenesulfonyl fluoride, to create large libraries of analogs for structure-activity relationship (SAR) studies. ucsd.educhemrxiv.orgnih.gov For example, a SuFEx-based high-throughput process was used to diversify a screening hit, generating 460 analogs in overnight reactions, which were then directly screened to identify inhibitors with significantly improved potency. nih.govchemrxiv.orgnih.gov This combination of SuFEx chemistry with automated platforms is accelerating the hit-to-lead process in drug discovery. nih.govjk-sci.com

| Technology Platform | Key Advantages | Representative Application | Source(s) |

| Continuous Flow Chemistry | Enhanced safety, rapid reaction times, scalability, precise control over reaction parameters. | Ultrafast synthesis of o-functionalized benzenesulfonyl fluorides via lithiated intermediates. | youtube.comnih.gov |

| Automated Synthesis | High-throughput library generation, miniaturization (pico- to nanomole scale), direct integration with screening. | Generation of a 460-compound library for hit-to-lead optimization. | nih.govchemrxiv.org |

| Integrated Flow & Automation | Seamless synthesis-to-screening workflows, reduced manual intervention, improved efficiency. | Automated synthesis and in-line biological screening of enzyme inhibitors. | researchgate.net |

Novel Catalytic Systems for Enhanced Functional Group Tolerance

A significant driver of future SuFEx applications is the development of new and improved catalytic systems. While early SuFEx reactions were effective, they sometimes required high catalyst loadings or prolonged reaction times. researchgate.netnih.gov The goal of current research is to discover catalysts that are more efficient, operate under milder conditions, and exhibit broader functional group tolerance, which is crucial for complex molecule synthesis. acs.org

One major advancement is the development of 'Accelerated SuFEx Click Chemistry' (ASCC). This method utilizes the sterically hindered guanidine (B92328) base 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in synergy with a silicon additive like hexamethyldisilazane (B44280) (HMDS). nih.govnih.gov This combination allows for catalyst loadings as low as 1.0 mol% and can yield the desired sulfonate products in minutes, a significant improvement over previously used catalysts like DBU. nih.govnih.gov The ASCC system is highly practical for modular synthesis and expands the range of accessible SuFEx products. nih.govrsc.org

Other novel catalytic approaches are also emerging. N-Heterocyclic carbenes (NHCs) have been reported as effective organocatalysts for the SuFEx reaction of sulfonyl fluorides with alcohols and amines, preparing over 190 different sulfonylated products, including derivatives of natural products. acs.org Additionally, Lewis acids such as calcium triflimide (Ca(NTf₂)₂) have been shown to activate sulfonyl fluorides for reactions with a diverse set of amines under mild, room-temperature conditions, demonstrating compatibility with acid-sensitive functional groups like Boc and acetal (B89532) protecting groups. acs.org This enhanced functional group tolerance is critical for applications in parallel medicinal chemistry, where the rapid synthesis of diverse compound arrays is paramount. acs.org

| Catalyst System | Key Features | Scope/Application | Source(s) |

| BTMG / HMDS (ASCC) | Low catalyst loading (as low as 1.0 mol%), rapid reaction times (minutes), circumvents pre-silylation of alcohols. | Efficient coupling of aryl and alkyl alcohols with various SuFEx hubs. | nih.govnih.govrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic, mild conditions, broad substrate scope. | Synthesis of sulfonates, sulfonamides, sulfates, sulfamates, and sulfamides. | acs.org |

| Calcium Triflimide (Ca(NTf₂)₂) | Lewis acid catalysis, mild room-temperature conditions, tolerates acid-sensitive functional groups. | Synthesis of sulfamides, sulfamates, and sulfonamides from diverse amines. | acs.org |

| Hydroxybenzotriazole (HOBt) | Mild nucleophilic catalysis, applicable to automated array technologies. | Synthesis of sulfonimidamides from functionalized amines. | chemrxiv.org |

Expanding SuFEx Applications in Advanced Materials and Polymer Science

The robust and reliable nature of the S-O and S-N linkages formed via SuFEx reactions makes it an ideal tool for polymer chemistry and materials science. bohrium.comrsc.org Future trends point towards the use of bifunctional SuFEx hubs, derived from molecules like this compound, to construct novel polymer backbones and to perform post-polymerization modifications (PPM). bohrium.comchemrxiv.org

Researchers have designed and synthesized monomers like 4-vinylbenzenesulfonyl fluoride (VBSF), which can be polymerized using controlled radical polymerization techniques like RAFT. chemrxiv.orgchemrxiv.org The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride), serves as a versatile platform where the sulfonyl fluoride groups can be exhaustively modified via SuFEx reactions with various amines and phenols. chemrxiv.orgchemrxiv.org This PPM approach allows for the creation of new classes of functional polymers, such as polystyrene-analogous sulfonamides and sulfonates, from a common precursor. chemrxiv.org Some of these resulting polymers have shown high thermal stability and char yields, properties desirable for advanced materials. chemrxiv.org

Furthermore, SuFEx chemistry is being harnessed to create sophisticated materials with unique functional properties. A recent study detailed the synthesis of a series of conjugated polymers incorporating organosulfur side chains via SuFEx click chemistry. nih.gov One of these polymers demonstrated exceptional performance as a fluorescent sensor for the rapid detection of nitroaromatic explosives, with a quenching efficiency of over 99% within seconds. nih.gov This highlights the potential of SuFEx to build complex architectures that integrate specific functionalities for advanced applications, from public security to electronics. nih.gov The ability to construct diverse polymeric and dendritic materials using SuFEx connectors is a key area of ongoing research. bohrium.com

Chemoinformatic and AI-Driven Approaches for Rational Design and Discovery

The intersection of SuFEx chemistry with chemoinformatics and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules and materials. nih.govmdpi.com As high-throughput experimentation generates vast amounts of data, machine learning (ML) models are becoming indispensable for predicting reaction outcomes, understanding structure-activity relationships, and guiding synthetic efforts. nih.govdigitellinc.com

In the context of SuFEx, ML models are being developed to predict the success of specific reactions. For example, a model was created to predict successful combinations of primary amines and sulfamoyl fluorides in Lewis-acid mediated SuFEx reactions. digitellinc.com By using data from NMR spectroscopy and the literature, combined with chemoinformatic software and DFT calculations to design a diverse dataset, the model can classify the reactivity of sulfamoyl fluorides and guide the selection of reactants. digitellinc.com This predictive capability saves time and resources by focusing experimental work on reactions with a high probability of success.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.